3,4-dichloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide
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Overview
Description
3,4-dichloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide involves the inhibition of various enzymes and proteins involved in tumor growth, inflammation, and microbial activity. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in tumor cells.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dichloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide can induce cell cycle arrest, inhibit angiogenesis, and reduce tumor growth. It has also been shown to possess antimicrobial properties, inhibiting the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4-dichloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide in lab experiments is its potential as a drug candidate. Its ability to inhibit tumor growth, inflammation, and microbial activity makes it a promising candidate for drug development. However, its limitations include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research and development of 3,4-dichloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide. These include further studies on its mechanism of action, optimization of its chemical structure to improve its solubility and reduce its toxicity, and evaluation of its potential as a drug candidate for various diseases.
In conclusion, 3,4-dichloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide is a synthetic compound with potential applications in various scientific research fields. Its antitumor, anti-inflammatory, and antimicrobial properties make it a promising candidate for drug development. Further research is needed to optimize its chemical structure, evaluate its potential as a drug candidate, and explore its mechanism of action.
Synthesis Methods
The synthesis of 3,4-dichloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide involves the reaction of 3,4-dichlorobenzoyl chloride and 2-aminothiazoline-4-one in the presence of a base. The resulting product is a white crystalline solid with a molecular weight of 322.15 g/mol.
Scientific Research Applications
3,4-dichloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential application in various scientific research fields. It has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development.
properties
IUPAC Name |
3,4-dichloro-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)9(16)14-10-13-8(15)4-17-10/h1-3H,4H2,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIPDJXMVIUZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC(=O)C2=CC(=C(C=C2)Cl)Cl)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979741 |
Source
|
Record name | 3,4-Dichloro-N-(4-hydroxy-1,3-thiazol-2(5H)-ylidene)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide | |
CAS RN |
6352-09-6 |
Source
|
Record name | 3,4-Dichloro-N-(4-hydroxy-1,3-thiazol-2(5H)-ylidene)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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